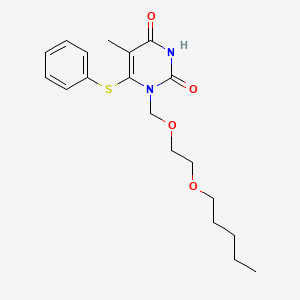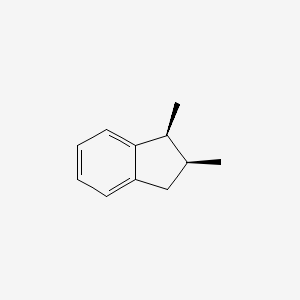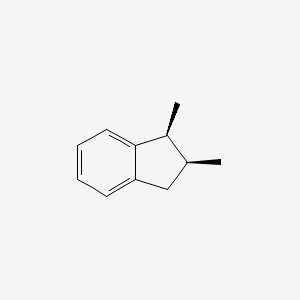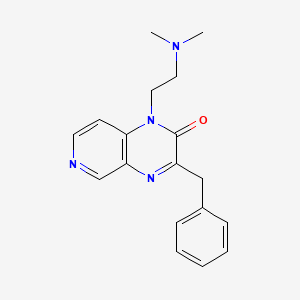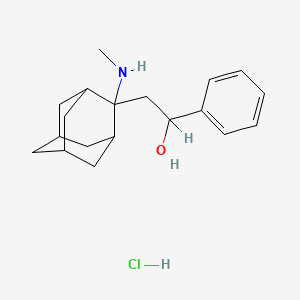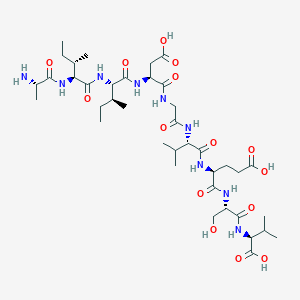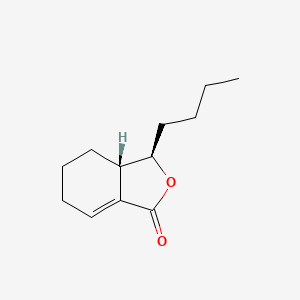
Sydowic acid, (+)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Sydowic acid, (+)-, is a secondary metabolite isolated from the endophytic fungus Aspergillus sydowii. This compound is known for its unique structure and potential biological activities. It forms colorless needles and has a molecular formula of C15H20O4 .
准备方法
Synthetic Routes and Reaction Conditions
Sydowic acid, (+)-, can be synthesized through various organic synthesis methods. One common approach involves the oxidation of specific precursors using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3). The reaction conditions typically include controlled temperatures and pH levels to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of sydowic acid, (+)-, often involves fermentation processes using Aspergillus sydowii. The fungus is cultured in a suitable medium, and the compound is extracted from the culture filtrates. This method is preferred due to its efficiency and cost-effectiveness .
化学反应分析
Types of Reactions
Sydowic acid, (+)-, undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sydonic acid and hydroxysydonic acid.
Reduction: Reduction reactions can convert it into different derivatives with altered biological activities.
Substitution: Sydowic acid, (+)-, can participate in substitution reactions, where functional groups are replaced with others.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reducing agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution reagents: Halogens, alkylating agents
Major Products Formed
The major products formed from these reactions include sydonic acid, hydroxysydonic acid, and various sydowic acid derivatives .
科学研究应用
Sydowic acid, (+)-, has several scientific research applications:
Chemistry: It is used as a precursor for synthesizing other bioactive compounds.
Biology: Studies have shown its potential anti-inflammatory and antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of natural products and as a biochemical tool in research.
作用机制
The mechanism of action of sydowic acid, (+)-, involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes and disrupt cellular processes, leading to its observed biological effects. The exact molecular targets and pathways are still under investigation, but it is believed to involve modulation of inflammatory and microbial pathways .
相似化合物的比较
Sydowic acid, (+)-, can be compared with other similar compounds such as sydonic acid, sydowinin A, and sydowinin B. These compounds share structural similarities but differ in their biological activities and chemical properties. For example:
Sydonic acid: Another metabolite from Aspergillus sydowii with distinct biological activities.
Sydowinin A and B: These compounds have different functional groups and exhibit unique biological effects.
Conclusion
Sydowic acid, (+)-, is a fascinating compound with diverse applications in scientific research. Its unique structure and biological activities make it a valuable subject of study in various fields, including chemistry, biology, medicine, and industry.
属性
CAS 编号 |
120442-16-2 |
|---|---|
分子式 |
C15H20O4 |
分子量 |
264.32 g/mol |
IUPAC 名称 |
3-hydroxy-4-[(2R)-2,6,6-trimethyloxan-2-yl]benzoic acid |
InChI |
InChI=1S/C15H20O4/c1-14(2)7-4-8-15(3,19-14)11-6-5-10(13(17)18)9-12(11)16/h5-6,9,16H,4,7-8H2,1-3H3,(H,17,18)/t15-/m1/s1 |
InChI 键 |
PPKSRWBBMMEDGG-OAHLLOKOSA-N |
手性 SMILES |
C[C@@]1(CCCC(O1)(C)C)C2=C(C=C(C=C2)C(=O)O)O |
规范 SMILES |
CC1(CCCC(O1)(C)C2=C(C=C(C=C2)C(=O)O)O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





